2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid

Vue d'ensemble

Description

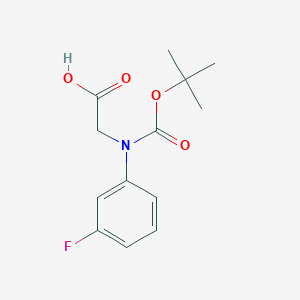

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and an amino acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the fluorophenyl group. One common method involves the reaction of tert-butoxycarbonyl chloride with 3-fluoroaniline to form the Boc-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, enabling access to the free amine. This is critical for subsequent functionalization in peptide synthesis or medicinal chemistry applications.

- Reagents/Conditions :

- Product : Free amine (2-amino-2-(3-fluorophenyl)acetic acid).

Substitution Reactions

The 3-fluorophenyl group and acetic acid moiety participate in nucleophilic substitutions. Bromine analogs (e.g., 2-bromo derivatives) exhibit enhanced reactivity for cross-coupling reactions.

- Reagents/Conditions :

- Suzuki-Miyaura coupling: Pd catalysts (e.g., Pd(PPh₃)₄), aryl boronic acids, and bases (K₂CO₃) in THF/H₂O.

- Nucleophilic aromatic substitution: Alkoxides or amines under reflux in DMF.

- Example Product : 2-(3-Fluorophenyl)-2-aminoacetic acid derivatives after Boc deprotection.

Oxidation and Reduction

Functional group interconversion is achieved via redox reactions:

- Oxidation :

- Reagents : KMnO₄ or CrO₃ in acidic or aqueous conditions.

- Product : Ketones or carboxylic acid derivatives via α-C oxidation.

- Reduction :

- Reagents : LiAlH₄ or NaBH₄ in THF/EtOH.

- Product : Alcohols or amines (e.g., 2-(3-fluorophenyl)ethanol analogs).

Peptide Coupling

The carboxylic acid group undergoes activation for amide bond formation, essential in peptide synthesis.

Table 2: Redox Reaction Parameters

| Reaction | Reagents | Temperature | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 50°C | α-Keto acid derivative |

| Reduction | LiAlH₄, dry THF | 0°C → 25°C | 2-(3-Fluorophenyl)ethanol |

Mechanistic Insights

- Boc Deprotection : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to cleavage via a six-membered transition state .

- Suzuki Coupling : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with boronic acid and reductive elimination.

Comparative Reactivity

- 3-Fluorophenyl vs. 4-Fluorophenyl Analogs : The meta-fluorine in 3-fluorophenyl derivatives induces steric and electronic effects, slowing electrophilic substitution compared to para-substituted analogs.

- Boc vs. Fmoc Protection : Boc deprotection requires stronger acids (TFA) than Fmoc (piperidine), limiting its use in solid-phase synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

Case Studies

- A study highlighted the synthesis of various derivatives from this compound, which exhibited significant biological activities, including antiviral and antibacterial properties. The fluoro group in the phenyl ring is particularly noted for enhancing antimicrobial efficacy against various strains of bacteria .

| Compound | Activity Type | Target | Result |

|---|---|---|---|

| A derivative of this compound | Antiviral | Tobacco Mosaic Virus | Curative activity of 69.1% at 500 μg/mL |

| Another derivative | Antibacterial | E. coli | MIC of 32 μg/mL |

Antiviral Activity

Research indicates that derivatives of β-amino acids can exhibit significant antiviral properties. In vitro studies have shown that compounds similar to this one can inhibit viral replication effectively.

Data Table on Antiviral Activity

| Compound | Virus Type | Curative Activity (%) | Concentration (μg/mL) |

|---|---|---|---|

| A-192558 | TMV | 69.1 | 500 |

| A-87380 | TMV | 56.8 | 500 |

Antibacterial Activity

The presence of halogenated aromatic substituents, such as the fluorine atom in this compound, has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings

A series of derivatives were screened for their antibacterial activity, revealing that those containing halogenated aromatic substituents demonstrated enhanced potency against various strains of bacteria.

Data Table on Antibacterial Activity

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

Mécanisme D'action

The mechanism of action of 2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing selective modification of other functional groups. The fluorophenyl group can interact with biological targets through various pathways, including enzyme inhibition and receptor binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((tert-Butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid: This compound has a similar structure but includes a chloro substituent.

2-((tert-Butoxycarbonyl)amino)-2-(3-fluorophenyl)propanoic acid: This compound has a propanoic acid moiety instead of acetic acid.

Activité Biologique

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid, also known by its CAS number 142121-94-6, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 269.27 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-2-(3-fluorophenyl)acetic acid with di-tert-butyl dicarbonate in the presence of sodium hydroxide. The reaction is carried out in tetrahydrofuran (THF) and water, yielding the desired compound with an approximate yield of 69% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of drug discovery. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and potentially alters the pharmacokinetic properties of the molecule, making it an attractive candidate for further development.

Case Studies and Research Findings

- Antitumor Activity : In a study examining various amino acid derivatives, compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The incorporation of fluorine was noted to improve activity by enhancing membrane permeability and interaction with target proteins .

- Neuroprotective Effects : Research involving animal models has indicated that derivatives of this compound may provide neuroprotective benefits. For instance, a derivative was tested for its ability to mitigate oxidative stress-induced neuronal damage, showing promise in reducing apoptosis through modulation of signaling pathways like NF-kB and MAPK .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Studies have demonstrated that it can modulate the activity of enzymes such as cyclooxygenase (COX), suggesting potential anti-inflammatory properties .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-[3-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLSBVFCNSTXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622723 | |

| Record name | N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142121-94-6 | |

| Record name | N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.